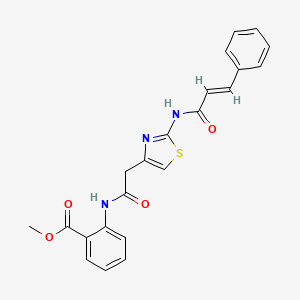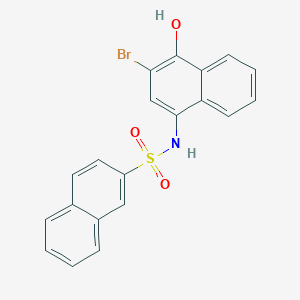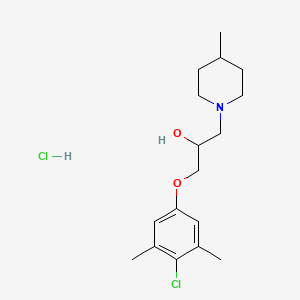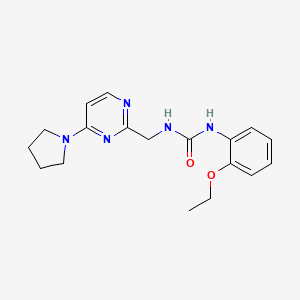
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate, commonly known as CMAB or Cinnamamide Methacrylate Benzoylbenzoate, is a synthetic compound that has been widely used in scientific research for various applications. CMAB is a derivative of benzoylbenzoic acid, which has been known for its anti-inflammatory and analgesic properties. CMAB has been shown to have significant effects on various biochemical and physiological processes, making it a promising compound for further research.
作用機序
The mechanism of action of CMAB is not fully understood. However, it has been suggested that CMAB may act by inhibiting the activity of certain enzymes and proteins involved in various biochemical processes. CMAB has also been shown to modulate the immune response, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
CMAB has been shown to have significant effects on various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as arthritis. CMAB has also been shown to reduce pain and inflammation in animal models of arthritis. In addition, CMAB has been found to inhibit the growth of cancer cells and induce apoptosis, a process that leads to the death of cancer cells.
実験室実験の利点と制限
One of the main advantages of using CMAB in lab experiments is its ability to inhibit the activity of certain enzymes and proteins involved in various biochemical processes. This makes it a useful tool for studying the role of these enzymes and proteins in disease development. However, the synthesis of CMAB is a complex process that requires expertise and specialized equipment, which may limit its use in some labs.
将来の方向性
There are several future directions for research on CMAB. One potential direction is the development of new drugs based on CMAB for the treatment of various diseases, including cancer. Another potential direction is the further elucidation of the mechanism of action of CMAB, which may lead to the identification of new targets for drug development. Additionally, the use of CMAB in combination with other drugs may enhance its therapeutic effects and reduce its limitations. Finally, the development of new synthesis methods for CMAB may make it more accessible to researchers and increase its use in scientific research.
合成法
The synthesis of CMAB involves the reaction of cinnamoyl chloride with 2-aminothiazole, followed by the reaction of the resulting cinnamamide with methyl 2-bromoacetate. The final product, CMAB, is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis of CMAB is a complex process that requires expertise and specialized equipment.
科学的研究の応用
CMAB has been used in numerous scientific research studies due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. CMAB has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been used in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
methyl 2-[[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-21(28)17-9-5-6-10-18(17)24-20(27)13-16-14-30-22(23-16)25-19(26)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,24,27)(H,23,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSINYODLBYED-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)




![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)
![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)

![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)